molecular formula C11H16FN5 B11738627 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11738627
M. Wt: 237.28 g/mol
InChI Key: LNOQCOXJQRRFNB-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with fluoroethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It could be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its fluoroethyl group, which can impart distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H16FN5/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3

InChI Key

LNOQCOXJQRRFNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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